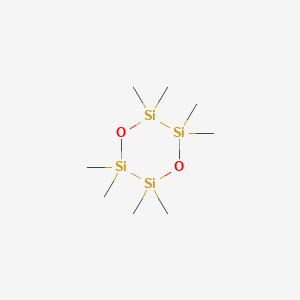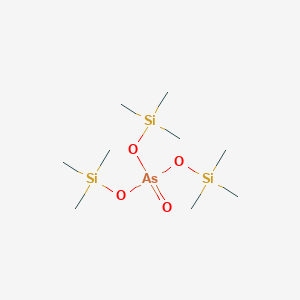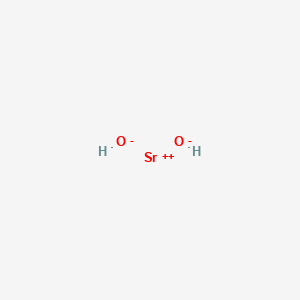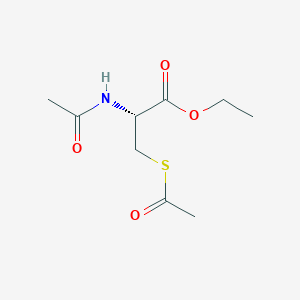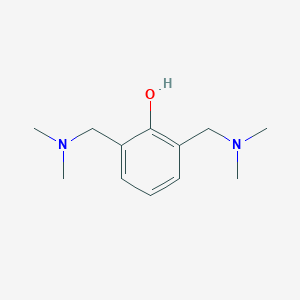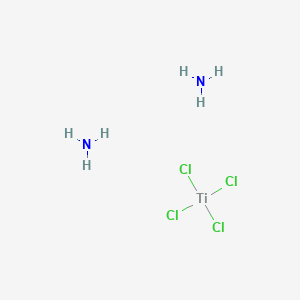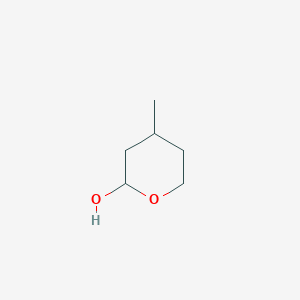
2-Hydroxy-4-methyltetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyltetrahydropyran (HMT) is a cyclic ether compound that has attracted significant research interest in recent years due to its potential applications in various fields. HMT is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it suitable for use in scientific research. In
作用機序
The mechanism of action of 2-Hydroxy-4-methyltetrahydropyran is not well understood, but it is believed to act as a Lewis acid catalyst due to the presence of the hydroxyl group and the electron-donating methyl group. 2-Hydroxy-4-methyltetrahydropyran can also act as a hydrogen bond acceptor due to the presence of the ether oxygen.
Biochemical and Physiological Effects
2-Hydroxy-4-methyltetrahydropyran has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant activity and to have potential as a neuroprotective agent. 2-Hydroxy-4-methyltetrahydropyran has also been shown to have anti-inflammatory activity in vitro.
実験室実験の利点と制限
One advantage of using 2-Hydroxy-4-methyltetrahydropyran in lab experiments is its low toxicity, which makes it suitable for use in biological systems. 2-Hydroxy-4-methyltetrahydropyran is also readily available and relatively inexpensive. However, 2-Hydroxy-4-methyltetrahydropyran can be difficult to handle due to its high volatility and low boiling point, which can lead to losses during handling and purification.
将来の方向性
There are several future directions for research on 2-Hydroxy-4-methyltetrahydropyran. One area of interest is the development of new synthesis methods for 2-Hydroxy-4-methyltetrahydropyran that are more efficient and environmentally friendly. Another area of interest is the exploration of 2-Hydroxy-4-methyltetrahydropyran's potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxy-4-methyltetrahydropyran and to explore its potential as a therapeutic agent for various diseases.
科学的研究の応用
2-Hydroxy-4-methyltetrahydropyran has been used in various scientific research applications, including as a solvent for organic reactions, a reagent for the synthesis of complex organic molecules, and a precursor for the synthesis of other cyclic ethers. 2-Hydroxy-4-methyltetrahydropyran has also been used as a chiral auxiliary in asymmetric synthesis, as it can induce chirality in other molecules. In addition, 2-Hydroxy-4-methyltetrahydropyran has been used as a building block for the synthesis of natural products and pharmaceuticals.
特性
CAS番号 |
18653-57-1 |
|---|---|
製品名 |
2-Hydroxy-4-methyltetrahydropyran |
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
4-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-8-6(7)4-5/h5-7H,2-4H2,1H3 |
InChIキー |
SMFZAIRMNYPZLI-UHFFFAOYSA-N |
SMILES |
CC1CCOC(C1)O |
正規SMILES |
CC1CCOC(C1)O |
同義語 |
2-Hydroxy-4-methyltetrahydropyran |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

